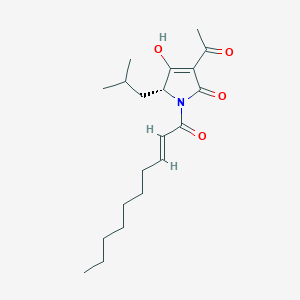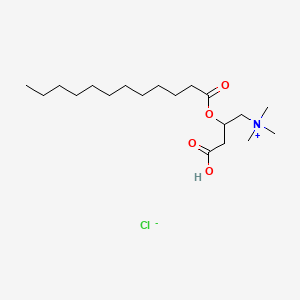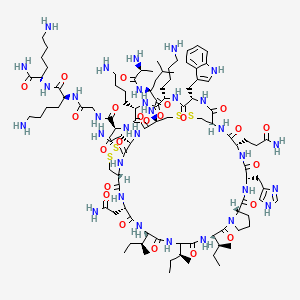
Ceranib 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceranib 1 is a small molecule inhibitor of ceramidase, an enzyme that hydrolyzes ceramide into sphingosine. Ceramide and sphingosine are bioactive sphingolipids involved in various cellular processes, including apoptosis, proliferation, and differentiation. This compound has been identified as a potential anticancer agent due to its ability to induce the accumulation of ceramide, leading to apoptosis in cancer cells .
Mecanismo De Acción
Target of Action
Ceranib 1 primarily targets ceramidases , enzymes responsible for the hydrolysis of ceramide into sphingosine and fatty acid . Ceramidases play a crucial role in sphingolipid metabolism, influencing cell survival, apoptosis, and inflammation .
Mode of Action
This compound inhibits ceramidase activity, leading to the accumulation of ceramide and a reduction in sphingosine and sphingosine-1-phosphate (S1P) levels . This inhibition disrupts the balance between pro-apoptotic ceramide and pro-survival S1P, promoting apoptosis and inhibiting cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ceranib 1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of an amide bond and subsequent modifications to introduce the desired functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: Ceranib 1 primarily undergoes hydrolysis reactions due to its role as a ceramidase inhibitor. It interacts with ceramidase enzymes, preventing the hydrolysis of ceramide into sphingosine .
Common Reagents and Conditions: The reactions involving this compound typically require organic solvents, such as dimethyl sulfoxide (DMSO), and specific buffer systems to maintain the appropriate pH for enzyme inhibition. The conditions are carefully controlled to ensure the stability and activity of the compound .
Major Products: The major product of the reaction involving this compound is the accumulation of ceramide, as the inhibition of ceramidase prevents its conversion to sphingosine. This accumulation of ceramide leads to apoptosis in cancer cells .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Ceranib 1 is used as a tool compound to study the role of ceramidase in sphingolipid metabolism and its impact on cellular processes .
Biology: In biological research, this compound is employed to investigate the mechanisms of apoptosis and cell proliferation. It helps in understanding the balance between ceramide and sphingosine-1-phosphate in regulating cell fate .
Medicine: this compound has shown promise as an anticancer agent. It induces apoptosis in cancer cells by increasing ceramide levels, making it a potential candidate for cancer therapy .
Industry: In the pharmaceutical industry, this compound is being explored for its potential to enhance the efficacy of existing anticancer drugs. It is also being studied for its role in overcoming drug resistance in cancer treatment .
Comparación Con Compuestos Similares
- Ceranib 2
- N-oleoylethanolamine
- D-e-MAPP (1S, 2R)-2-N-myristoylamino-1-phenyl-1-propanol
- D-NMAPPD (1R, 2R)-2-N-myristoylamino-1-(4-nitrophenyl)-1,3-propandiol
Comparison: Ceranib 1 is unique in its potency and specificity as a ceramidase inhibitor. Compared to other inhibitors like N-oleoylethanolamine and D-e-MAPP, this compound has shown higher efficacy in inducing ceramide accumulation and apoptosis in cancer cells. Additionally, this compound meets the Lipinski “Rule of Five” requirements for a drug-like compound, making it more suitable for therapeutic development .
Propiedades
Número CAS |
328076-61-5 |
|---|---|
Fórmula molecular |
C26H21NO3 |
Peso molecular |
395.45 |
Sinónimos |
3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE](/img/structure/B1139115.png)
![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B1139116.png)







